3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPCIBZOFPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15ClN2
- Molecular Weight : 198.69 g/mol
- SMILES Notation : ClC(C)C1=CC2=C(C=C1)N(C=N2)C=C(C)C
Biological Activity Overview
Indazoles are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The chloromethyl group in this compound enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chloromethyl group may facilitate interactions with various enzymes, potentially inhibiting their activity. For instance, indazole derivatives have shown promise in inhibiting kinases involved in cancer progression.
- Receptor Binding : The compound may bind to specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
Case Studies
Several case studies highlight the potential therapeutic applications of indazole derivatives:
- Study on Antileishmanial Activity : A study investigated the antileishmanial properties of a related indazole derivative using an MTT assay. The compound exhibited significant growth inhibition of Leishmania major, indicating potential for further development as an antileishmanial agent .
- Molecular Docking Studies : Computational studies involving molecular docking have shown that indazole derivatives can bind effectively to target enzymes such as trypanothione reductase (TryR), suggesting a mechanism for their antiparasitic activity .
Data Table: Biological Activities of Indazole Derivatives
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole involves various methodologies that leverage its unique structural properties. Recent studies have highlighted several synthetic approaches:
- Catalytic Reactions : Rhodium (III)-catalyzed reactions have been employed to synthesize indazole derivatives efficiently. These methods often utilize azoxy compounds and diazoesters to yield products with high functional group tolerance .
- Tandem Reactions : Copper/palladium-catalyzed tandem reactions have been reported for the formation of C-N and C-P bonds in related indazole structures, showcasing the versatility of these compounds in creating complex molecular architectures .
Biological Activities
The biological activities of this compound and its derivatives are significant in various therapeutic contexts:
- Anticancer Properties : Several derivatives of indazole have demonstrated potent anticancer activities. For instance, compounds derived from indazole scaffolds have been identified as inhibitors of tyrosine kinase fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy. One derivative exhibited an IC50 value of 30.2 nM against FGFR1 .
- Multi-Kinase Inhibition : Research indicates that certain derivatives can inhibit multiple kinases involved in tumor growth, such as c-Kit and PDGFRβ. These compounds have shown inhibitory activities with Kd values indicating strong binding affinities .
- Antibacterial Activity : Indazole derivatives have been evaluated for their antibacterial properties against various strains. Preliminary studies suggest that these compounds can inhibit bacterial growth effectively, potentially leading to new antibacterial agents .
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Cancer Treatment : The compound's derivatives are being explored as potential treatments for various cancers due to their ability to inhibit specific kinases associated with tumor progression and metastasis .
- Herbicidal Activity : Some studies have indicated that indazole derivatives exhibit herbicidal properties, making them candidates for agricultural applications as effective herbicides against unwanted plant species .
Case Studies and Research Findings
Several notable studies illustrate the compound's potential:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
3-Chloro Derivatives
- 3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole
- Molecular Formula : C₁₄H₁₁Cl₂FN₂
- Molecular Weight : 309.16 g/mol
- Key Features : Substitution with a 4-chloro-2-fluorophenyl group enhances herbicidal activity. Field trials demonstrated potent weed control at 16–63 g AI ha⁻¹ with low mammalian toxicity .
- Comparison : The phenyl substituent improves agrochemical efficacy compared to the chloromethyl group in the target compound, which is more reactive but less selective.
3-Isopropyl Derivatives
- This compound (WAY-325292) is explored in pharmacokinetic studies . Comparison: The ethyl group in the target compound offers less steric bulk, which may improve synthetic accessibility but reduce metabolic stability.
3-Amine Derivatives
- Comparison: The chloromethyl group in the target compound provides a handle for further alkylation or cross-coupling reactions, unlike the amine.
Substituent Variations at the 2-Position
2-Methyl Derivatives
- 3-(2-Azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
- Molecular Formula : C₁₀H₁₅N₅
- Molecular Weight : 205.26 g/mol
- Key Features : The azidoethyl group allows click chemistry applications, while the methyl group simplifies synthesis. Used in proteomics research .
- Comparison : The ethyl group in the target compound may enhance lipophilicity, affecting membrane permeability in bioactive applications.
Complex Derivatives with Aromatic Substituents
- 3-Chloro-2-[4-chloro-5-(difluoromethoxy)-2-fluorophenyl]-4,5,6,7-tetrahydro-2H-indazole
- Molecular Formula : C₁₄H₁₁Cl₂F₃N₂O
- Molecular Weight : 375.16 g/mol
- Key Features : Difluoromethoxy and fluorine substituents improve herbicidal potency and environmental stability. Exhibits low toxicity (EC₅₀ > 100 mg/L in aquatic tests) .
- Comparison : The target compound lacks aromatic substituents, limiting its direct agrochemical utility but offering versatility in derivatization.
Cytotoxic Activity
- Smaller sulfonyl groups (e.g., methylsulfonyl) enhanced activity .
Herbicidal Activity
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Method 2: Mitsunobu Reaction Followed by Deprotection and Substitution
An alternative synthetic route involves:
Step 1: Mitsunobu Reaction
The Mitsunobu reaction is employed to introduce substituents via condensation reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
Step 2: Deprotection
Acetyl protecting groups are removed under basic conditions similar to Method 1.
Step 3: Nucleophilic Substitution
The halogen (Cl, Br, or I) is introduced by nucleophilic substitution in the presence of a base.
This method benefits from well-established conditions for Mitsunobu reactions and deacetylation, with solvent volumes typically between 2 and 20 mL per mmol of substrate.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Nucleophilic substitution → Reduction → Deacetylation → Halogenation | Sodium hydroxide, triethylsilane, BF3·OEt2, base, halogen source; solvents: DMF, MeOH, THF, ethanol | Well-established, scalable, high purity | Multi-step, low temperature required |
| 2 | Mitsunobu reaction → Deprotection → Nucleophilic substitution | Triphenylphosphine, DEAD/DIAD, base, halogen source; solvent: THF | Mild conditions, good functional group tolerance | Requires careful handling of reagents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
